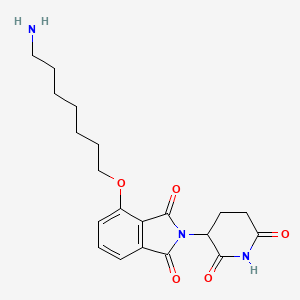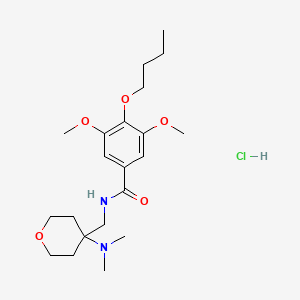
Opiranserin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Opiranserin hydrochloride is a selective and combined glycine transporter type 2 blocker, purine P2X3 receptor antagonist, and serotonin 5-HT2A receptor antagonist. It is under development for the intravenous treatment of postoperative pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Opiranserin hydrochloride involves multiple steps, starting with the formation of the core benzamide structure. The process includes the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of 4-butoxy-3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Amidation: The acid chloride is then reacted with 4-(dimethylamino)oxan-4-ylmethylamine to form the benzamide core.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Opiranserin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Opiranserin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying multi-target drugs and their interactions with various receptors.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating pain pathways.
Medicine: This compound is under investigation for its analgesic properties, particularly in the treatment of postoperative pain
Industry: The compound’s unique multi-target mechanism makes it a candidate for developing new pain management therapies.
Mechanism of Action
Opiranserin hydrochloride exerts its effects through multiple mechanisms:
Glycine Transporter Type 2 Blockade: By blocking glycine transporter type 2, it increases glycine levels in the synaptic cleft, enhancing inhibitory neurotransmission.
P2X3 Receptor Antagonism: It inhibits purine P2X3 receptors, which are involved in pain signaling.
Serotonin 5-HT2A Receptor Antagonism: By antagonizing serotonin 5-HT2A receptors, it modulates serotonin-mediated neurotransmission
Comparison with Similar Compounds
Opiranserin hydrochloride is unique due to its multi-target mechanism. Similar compounds include:
Duloxetine: A serotonin-norepinephrine reuptake inhibitor used for pain management.
Gabapentin: A gamma-aminobutyric acid analog used for neuropathic pain.
Pregabalin: Similar to gabapentin, used for neuropathic pain and fibromyalgia.
This compound stands out due to its combined action on glycine transporter type 2, purine P2X3 receptors, and serotonin 5-HT2A receptors, offering a novel approach to pain management .
Properties
CAS No. |
1440796-75-7 |
|---|---|
Molecular Formula |
C21H35ClN2O5 |
Molecular Weight |
431.0 g/mol |
IUPAC Name |
4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide;hydrochloride |
InChI |
InChI=1S/C21H34N2O5.ClH/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21;/h13-14H,6-12,15H2,1-5H3,(H,22,24);1H |
InChI Key |
GSCGQHXDHYVKOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[(3aS,5aS,5bS,7aS,9R,11aS,11bS,13aR)-3a-[2-[(4-chlorophenyl)methyl-[2-(dimethylamino)ethyl]amino]acetyl]-5a,5b,8,8,11a-pentamethyl-2-oxo-1-propan-2-yl-4,5,6,7,7a,9,10,11,11b,12,13,13a-dodecahydro-3H-cyclopenta[a]chrysen-9-yl]oxy]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B11933775.png)
![N-[6-[(3S,6S)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-5-fluoropyridin-2-yl]-3-chloro-5-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B11933782.png)
![[4'-[3-Methyl-4-[[[((R)-1-phenylethyl)oxy]carbonyl]amino]isoxazol-5-yl]biphenyl-4-yl]acetic acid](/img/structure/B11933789.png)
![2-((1-(3-Fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide](/img/structure/B11933791.png)
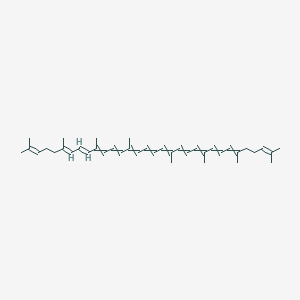

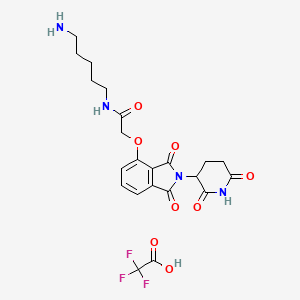
![(10R,13S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11933812.png)

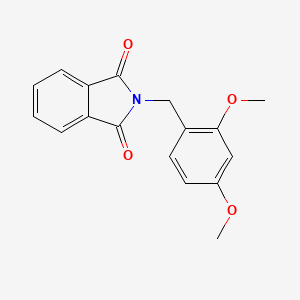
![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)
